Yield in [3+3] Annulation with 1,3‑Dianionic Ketones: Phenyl vs. 4‑Methoxyphenyl Analogue
In the NaH‑mediated [3+3] annulation with 1,3‑dianionic ketones, 3,3‑bis(methylthio)‑1‑phenylprop‑2‑en‑1‑one delivers a 5‑(methylthio)‑[1,1′‑biphenyl]‑3‑ol product in 82 % isolated yield. Under identical conditions, the 4‑methoxyphenyl analogue affords only 67 % yield, a drop of 15 percentage points [REFS‑1]. This demonstrates that the unsubstituted phenyl ketene dithioacetal is a significantly more efficient substrate for this transformation.
| Evidence Dimension | Isolated yield of 3‑hydroxybiaryl product |
|---|---|
| Target Compound Data | 82 % (R = Ph) |
| Comparator Or Baseline | 67 % (R = 4‑MeO‑C6H4) |
| Quantified Difference | +15 percentage points (relative increase ≈22 %) |
| Conditions | NaH (2.0 equiv), DMF, 50 °C, 8 h; substrate: 1,3‑dianionic ketone derived from 4‑methylacetophenone |
Why This Matters
The substantially higher yield directly translates to lower cost per gram of target product and reduced purification burden, making this specific ketene dithioacetal the economically rational choice for phenol‑forming annulations.
- [1] Shaw, R.; Prakash, P.; Althagafi, I.; Giri, N. G.; Pratap, R. 1,3‑Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3‑aryl/cyclopropyl‑5‑thiomethyl‑phenols and 1‑(methylthio)‑9,10‑dihydrophenanthren‑3‑ols. RSC Adv. 2023, 13, 34299–34307. (Table 2, entry 1 vs. entry 7) View Source
